Fluorescence Quantum Yield in DNA Context vs. Small-Molecule Alternative
When incorporated as an isosteric DNA base surrogate, the 4-aminophthalimide C-nucleoside (compound 1) exhibits a fluorescence quantum yield of 12% in a representative double-stranded DNA [1]. This is a significant differentiation from commonly used small-molecule DNA intercalators like ethidium bromide, which have much lower quantum yields when bound to DNA (~1.5% for ethidium bromide in water) and lack the site-specific incorporation of an isosteric base substitute [2].
| Evidence Dimension | Fluorescence Quantum Yield in DNA |
|---|---|
| Target Compound Data | 12% |
| Comparator Or Baseline | Ethidium bromide (a common small-molecule DNA intercalator) bound to DNA |
| Quantified Difference | ~8-fold higher quantum yield (12% vs ~1.5%) |
| Conditions | Representative double-stranded DNA; the 4-aminophthalimide C-nucleoside is site-specifically incorporated as an isosteric base surrogate. |
Why This Matters
This high quantum yield in a defined, site-specific context makes 4-aminophthalimide a superior choice for quantitative, high-resolution DNA analytics and imaging over generic, non-site-specific intercalating dyes.
- [1] Weinberger, M.; Berndt, F.; Mahrwald, R.; Ernsting, N. P.; Wagenknecht, H. A. Synthesis of 4-Aminophthalimide and 2,4-Diaminopyrimidine C-Nucleosides as Isosteric Fluorescent DNA Base Substitutes. J. Org. Chem. 2013, 78, 2589-2599. View Source
- [2] Olmsted, J., III; Kearns, D. R. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids. Biochemistry 1977, 16, 3647-3654. View Source
